2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
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Description
2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
Compounds with a spirothiazolidinone structure, similar to the chemical , have demonstrated potential as antiviral agents. For instance, some derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). Another study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share a part of the molecular structure, found significant inhibition of human coronavirus replication (Apaydın et al., 2019).
Antitubercular Potential
A structural study of a compound with a similar structure, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), highlighted its promise as an antitubercular drug candidate (Richter et al., 2022).
Antimicrobial Activity
The synthesis of various Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, incorporating a spirothiazolidine moiety, showed good antimicrobial activity, underscoring the potential of this class of compounds in combating microbial infections (Hussein et al., 2015).
Potential in Analgesic Development
Compounds like 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, which share structural similarities, have exhibited significant analgesic activity in various assays, indicating the potential of spiroheterocycles in pain management (Cohen et al., 1978).
Anticancer and Antidiabetic Applications
Developing spirothiazolidine analogs has shown significant anticancer activities against certain cancer cell lines and exhibited potential as antidiabetic agents, highlighting the diverse therapeutic applications of this chemical structure (Flefel et al., 2019).
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-20(17-19-16-13(23-2)4-3-5-14(16)26-17)12-15(22)21-8-6-18(7-9-21)24-10-11-25-18/h3-5H,6-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXABKRQJKMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2(CC1)OCCO2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
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